Cas no 1240567-92-3 (1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid)

1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid
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- MDL: MFCD16810566
- Inchi: 1S/C14H17NO5/c1-5-15-9(14(16)17)6-8-7-10(18-2)12(19-3)13(20-4)11(8)15/h6-7H,5H2,1-4H3,(H,16,17)
- InChI Key: VWJSFBURLWIPOJ-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(=CC2C=C(C(=O)O)N(CC)C=21)OC)OC
Computed Properties
- Exact Mass: 279.11067264g/mol
- Monoisotopic Mass: 279.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 69.9
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 464.8±40.0 °C at 760 mmHg
- Flash Point: 234.9±27.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB421400-5 g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid |
1240567-92-3 | 5g |
€1106.00 | 2023-06-16 | ||
A2B Chem LLC | AJ25096-50g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid |
1240567-92-3 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
A2B Chem LLC | AJ25096-1g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid |
1240567-92-3 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
A2B Chem LLC | AJ25096-5g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid |
1240567-92-3 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
Chemenu | CM333565-1g |
1-Ethyl-5,6,7-trimethoxy-1h-indole-2-carboxylic acid |
1240567-92-3 | 95%+ | 1g |
$468 | 2023-02-03 | |
abcr | AB421400-1 g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid |
1240567-92-3 | 1g |
€616.10 | 2023-06-16 | ||
A2B Chem LLC | AJ25096-2g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid |
1240567-92-3 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
A2B Chem LLC | AJ25096-100g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid |
1240567-92-3 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
abcr | AB421400-5g |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid; . |
1240567-92-3 | 5g |
€1106.00 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193846-2g |
1-Ethyl-5,6,7-trimethoxy-1h-indole-2-carboxylic acid |
1240567-92-3 | 98% | 2g |
¥6939.00 | 2024-08-09 |
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid Related Literature
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1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 1240567-92-3): A Comprehensive Overview
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 1240567-92-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indole core and trimethoxy substituents, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The indole scaffold is a well-known privileged structure in medicinal chemistry due to its diverse biological activities and the ease with which it can be modified to optimize pharmacological properties. The presence of trimethoxy groups on the indole ring in 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid imparts additional stability and enhances its interaction with biological targets. The ethyl group at the 1-position further contributes to the compound's solubility and bioavailability.
Recent studies have highlighted the potential of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is in cancer therapy. Preclinical studies have shown that this compound exhibits potent antiproliferative effects on various cancer cell lines, including breast cancer, colon cancer, and leukemia. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. These findings suggest that 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid could be developed into a novel anticancer agent.
In addition to its anti-inflammatory and anticancer properties, 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid has also been investigated for its neuroprotective effects. A study published in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This property makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid has also been studied extensively. Research has shown that it has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.
In conclusion, 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 1240567-92-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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